2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline
Description
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is a heterocyclic aromatic compound characterized by a 4,5-dihydrooxazole (oxazoline) ring fused with an aniline moiety substituted with a methoxy group at the 6-position. The compound is synthesized via a multi-step protocol, yielding a white solid with a 57% efficiency under optimized conditions . Key structural features include:
- Oxazoline ring: The 4,4-dimethyl substitution on the oxazoline ring enhances steric and electronic stability.
- Aromatic system: The 6-methoxy group on the aniline ring influences electron distribution, as evidenced by its distinct $ ^1H $-NMR signals (δ 7.84 for H-3, δ 7.24 for H-5, and δ 7.13 for H-4 in CDCl$ _3 $) .
Properties
CAS No. |
63478-14-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyaniline |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7,13H2,1-3H3 |
InChI Key |
BXFBKNHDMOWOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline typically involves the reaction of 2-amino-6-methoxyaniline with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline involves its interaction with specific molecular targets. The oxazoline ring and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is compared to 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), a compound with analogous aromatic and heterocyclic motifs .
Table 1: Structural and Physicochemical Comparison
Key Differences:
Molecular Complexity : The comparator’s extended pyridine-amine scaffold (C$ _{23}$H$ _{25}$N$ _{3}$O$ _{3}$) increases steric bulk and pharmacological relevance compared to the simpler aniline-oxazoline system (C$ _{12}$H$ _{16}$N$ _{2}$O$ _{2}$) .
Research Implications and Limitations
- Reactivity: The NH$ _2$ group in this compound may enable derivatization for drug discovery, whereas the comparator’s dimethylamino group is more suited for receptor-targeted interactions .
- Data Gaps : Biological activity and spectroscopic data (e.g., $ ^{13}C $-NMR, MS) for both compounds remain underreported, limiting mechanistic insights.
Biological Activity
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-6-methoxyaniline is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C13H17N3O2
- Molecular Weight: 233.29 g/mol
- CAS Number: 56446-25-4
Structural Representation:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.49870 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate anilines with oxazoline derivatives under controlled conditions. This process may utilize various reagents to enhance yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on thiazole derivatives demonstrated that certain modifications resulted in high cytotoxicity against various tumor cell lines. The most potent compounds showed inhibition towards tyrosine kinases associated with cancer progression .
Antimicrobial Properties
The compound has been reported to possess antimicrobial activity. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for tumor cell proliferation.
- Cell Cycle Arrest: Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways: It may alter signaling pathways involved in inflammation and cancer progression.
Case Studies
- Antitumor Efficacy:
-
Antimicrobial Testing:
- In vitro tests showed that derivatives of this compound displayed MIC values as low as 0.41 µg/mL against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
